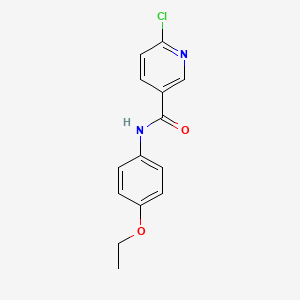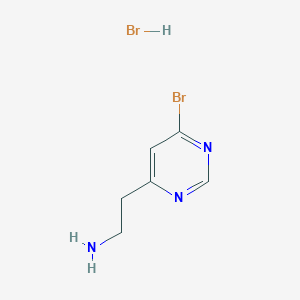
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atoms in such compounds are often used in further chemical reactions due to their reactivity, making them valuable intermediates in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, the reaction of 2,2'-dipyridylamines with dibromoalkanes such as 1,2-dibromoethane can lead to the formation of quaternary ammonium salts, which are precursors to pyridin-2-one derivatives . Another approach involves the conversion of dihydroxy-isonicotinic acid to di(pyrazol-1-yl)pyridines, which can be further brominated to create powerful precursors for tridentate ligands . Additionally, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride using HBr at elevated temperatures demonstrates the feasibility of introducing bromine into pyrimidine structures .
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives can be complex and is often elucidated using single-crystal X-ray diffraction. For example, a Schiff base compound with a bromo-chloro-substituted pyrimidine ring was characterized, revealing a trans configuration around the C=N double bond and a nearly coplanar arrangement of the benzene and pyridine rings . Similarly, the crystal structure of a mecarbinate derivative containing a bromopyrimidinyl moiety was optimized using DFT calculations, highlighting the importance of theoretical and experimental studies in understanding the molecular geometry of such compounds .
Chemical Reactions Analysis
Brominated pyrimidine derivatives can undergo various chemical reactions. The highly fluorescent quaternary ammonium salts derived from pyridylamines and dibromoalkanes can be treated with methanolic KOH to undergo addition/ring opening, leading to pyridin-2-one derivatives . The brominated pyridine compounds can also serve as precursors for the synthesis of ligands for transition metals, demonstrating their versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidine derivatives are influenced by their molecular structure. For instance, the Schiff base compound mentioned earlier has excellent antibacterial activities, which could be attributed to its specific molecular arrangement . The synthesis of 2-bromo-[1-14C]ethanamine hydrobromide with high purity and yield indicates that the physical properties such as solubility and stability are suitable for its isolation and purification . The crystal structure and vibrational spectral studies of the mecarbinate derivative provide insights into its physical properties, such as crystal packing and intermolecular interactions .
Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
Synthesis of Brominated Ethylamine Hydrobromides : Bach and Bridges (1982) described the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride, highlighting a method for producing brominated ethylamine derivatives with high purity and yield through fractional vacuum sublimation (Bach & Bridges, 1982).
Efficient Bromination Under Solvent-Free Conditions : Kavala, Naik, and Patel (2005) introduced a new recyclable ditribromide reagent for efficient bromination without the use of organic solvents, showcasing an environmentally friendly approach to synthesizing brominated compounds (Kavala et al., 2005).
Structural Analysis and Compound Interactions
- Crystal Structure and Hydrogen Bonding Motifs : Balasubramani, Muthiah, and Lynch (2007) investigated the crystal structures of pyrimethamine derivatives, revealing complex hydrogen bonding patterns and interactions with sulfonate and carboxylate groups, offering insights into the structural versatility of pyrimidine derivatives (Balasubramani et al., 2007).
Potential Biological Activities and Applications
Antiproliferative Activity of Pyrimidine Derivatives : Otmar, Masojídková, Votruba, and Holý (2004) synthesized derivatives of 2,6-diamino-9-benzyl-9-deazapurine, including brominated compounds, showing significant in vitro cell growth inhibition, indicating potential applications in cancer research (Otmar et al., 2004).
DNA Binding and Nuclease Activity of Cu(II) Complexes : Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including pyrimidine derivatives, demonstrating good DNA binding properties and nuclease activity, suggesting applications in biotechnology and pharmacology (Kumar et al., 2012).
Propriétés
IUPAC Name |
2-(6-bromopyrimidin-4-yl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.BrH/c7-6-3-5(1-2-8)9-4-10-6;/h3-4H,1-2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJRPTVLVMJYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)CCN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

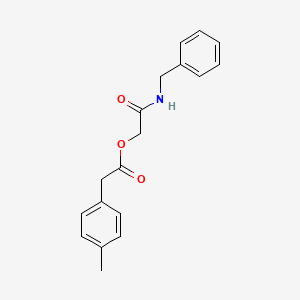
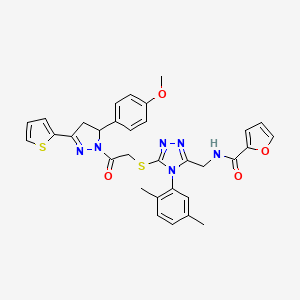
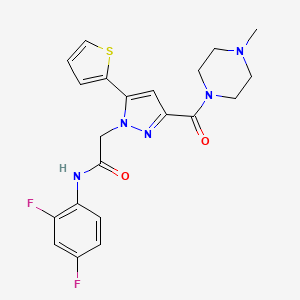
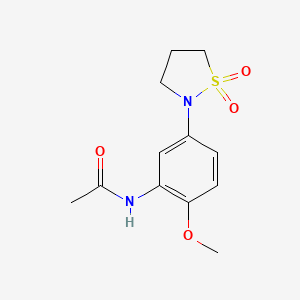

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
